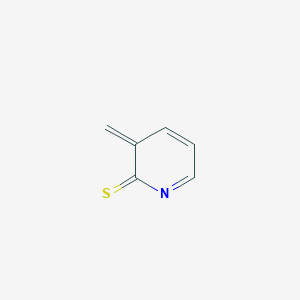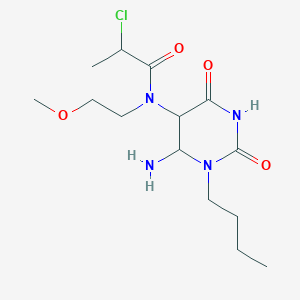
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the class of diazinanes. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide typically involves multi-step organic reactions. The starting materials may include butylamine, chloroacetyl chloride, and methoxyethylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental safety. Key considerations would include the availability of raw materials, waste management, and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated solvents, bases, and acids.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of certain biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-ethoxyethyl)propanamide
- N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-propoxyethyl)propanamide
Uniqueness
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C14H25ClN4O4 |
|---|---|
Molecular Weight |
348.82 g/mol |
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxo-1,3-diazinan-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C14H25ClN4O4/c1-4-5-6-19-11(16)10(12(20)17-14(19)22)18(7-8-23-3)13(21)9(2)15/h9-11H,4-8,16H2,1-3H3,(H,17,20,22) |
InChI Key |
BJOIWLLVYYGNOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C(C(=O)NC1=O)N(CCOC)C(=O)C(C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


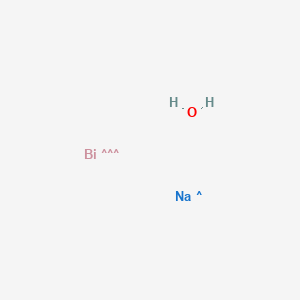
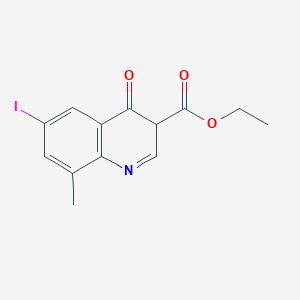
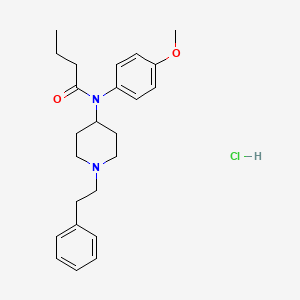
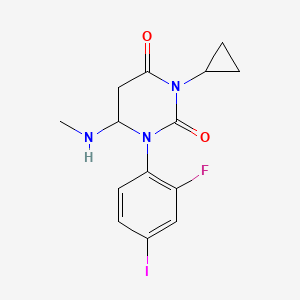
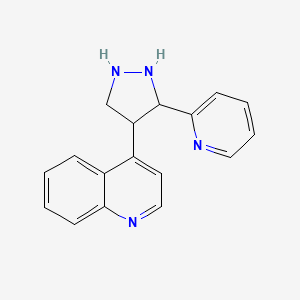
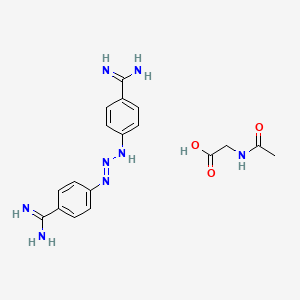
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
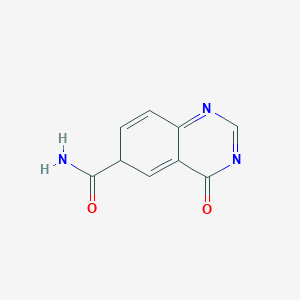

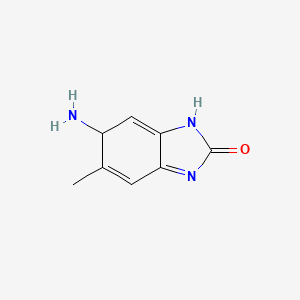
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
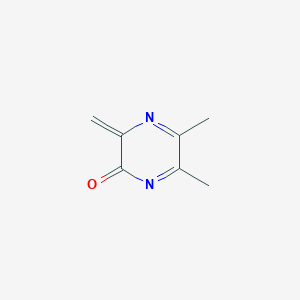
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
